molecular formula C8H8BrClO3S B3245284 4-(2-Bromoethoxy)benzenesulfonyl chloride CAS No. 167404-38-8

4-(2-Bromoethoxy)benzenesulfonyl chloride

Cat. No.: B3245284
CAS No.: 167404-38-8
M. Wt: 299.57 g/mol
InChI Key: WAEDOYKLSKTBMS-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)benzenesulfonyl chloride (CAS: Not explicitly provided; molecular formula: C₈H₇BrClO₃S) is a sulfonyl chloride derivative featuring a bromoethoxy substituent on the benzene ring. It is synthesized by reacting 4-hydroxybenzenesulfonyl chloride with 1,2-dibromoethane under basic conditions, yielding a white solid with a melting point of 51–53°C . Key spectral data include:

  • IR (KBr): 1374 cm⁻¹ (S=O symmetric stretch), 1258 cm⁻¹ (C-O-C stretch).
  • ¹H NMR (DMSO-d₆): δ 3.70 (t, Br-CH₂), 4.42 (t, O-CH₂), 7.09 (d, aromatic H), 8.02 (d, aromatic H).
  • Elemental Analysis: C 32.06%, H 2.67%, N 0.00% (theoretical); C 32.19%, H 2.60% (experimental) .

This compound serves as a precursor for sulfonamide derivatives, which are explored for therapeutic applications such as H3 receptor antagonism .

Properties

IUPAC Name

4-(2-bromoethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEDOYKLSKTBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269152
Record name 4-(2-Bromoethoxy)benzenesulfonyl chloride
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Molecular Weight

299.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167404-38-8
Record name 4-(2-Bromoethoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167404-38-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethoxy)benzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethoxy)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-bromoethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

    Electrophilic aromatic substitution: Common electrophiles include halogens, nitro groups, and sulfonic acids.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

4-(2-Bromoethoxy)benzenesulfonyl chloride is characterized by the following chemical structure:

  • Molecular Formula : C8H8BrClO2S
  • CAS Number : 12846775

This compound features a sulfonyl chloride functional group, which enhances its reactivity, making it a valuable building block in organic synthesis.

Pharmaceutical Applications

One of the primary applications of this compound is in the pharmaceutical industry. It acts as an important intermediate for synthesizing various bioactive compounds, including:

  • Antidiabetic Agents : The compound is used in the synthesis of dapagliflozin, a medication for type 2 diabetes mellitus. The preparation involves several steps where this compound serves as a key reactant .
  • Antimicrobial Agents : Research indicates that derivatives of this compound can exhibit antimicrobial properties. For instance, modifications to the sulfonyl group can yield compounds that inhibit bacterial growth .

Synthetic Applications

The compound is also significant in synthetic organic chemistry, where it is applied in various reactions:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride group allows for nucleophilic substitution reactions with amines and alcohols, facilitating the formation of sulfonamide derivatives, which have applications in medicinal chemistry .
  • Coupling Reactions : It can be employed in coupling reactions to synthesize complex organic molecules, including those used in materials science .

Case Study 1: Synthesis of Dapagliflozin

A notable case study involves the synthesis of dapagliflozin from this compound. The process includes several steps:

  • Reaction with phenetole to form an intermediate.
  • Reduction steps to yield the final product.
  • Optimization of conditions to minimize impurities .

Case Study 2: Antimicrobial Derivatives

Another study explored the modification of this compound to develop new antimicrobial agents. Derivatives were synthesized and tested against various bacterial strains, demonstrating significant activity compared to standard antibiotics .

Data Table: Applications Overview

Application AreaDescriptionExample Compounds
Pharmaceutical SynthesisIntermediate for drug developmentDapagliflozin
Antimicrobial AgentsSynthesis of compounds with antibacterial propertiesSulfonamide derivatives
Organic SynthesisNucleophilic substitution and coupling reactionsVarious sulfonamide derivatives
Material ScienceDevelopment of new materials through chemical modificationPolymers and other functionalized materials

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)benzenesulfonyl chloride involves the formation of a reactive intermediate, such as a sulfonyl chloride or sulfonate ester, which can undergo further reactions with nucleophiles or electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Halogenated Ethoxy Derivatives

4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride (CAS: 64728-72-9)
  • Molecular Formula : C₈H₅Cl₃F₂O₃S.
  • Molecular Weight : 325.54 g/mol.
  • Key Features : The ethoxy chain is substituted with Cl and F atoms, increasing electronegativity and molecular weight. This enhances hydrolytic instability compared to the bromoethoxy analog .
4-(2-Chloroethoxy)benzenesulfonyl chloride
  • Synthesis : Derived from 2-(2-bromoethoxy)tetrahydro-2H-pyran via deprotection and chlorination.
  • Applications : Intermediate for estrogen ligands and carborane derivatives .

Comparison :

  • Reactivity : Bromine in the target compound offers better leaving-group ability than chlorine, favoring nucleophilic substitution reactions.
  • Stability : The dichloro-difluoro derivative’s higher halogen content increases sensitivity to hydrolysis compared to the bromoethoxy compound .

Aromatic/Heterocyclic Substituents

4-(2-Methoxyphenoxy)benzenesulfonyl chloride (CID: 2794709)
  • Molecular Formula : C₁₃H₁₁ClO₄S.
  • Structural Features: A methoxyphenoxy group introduces steric bulk and aromaticity, altering solubility (logP ~3.46) and electronic properties .
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS: 912569-59-6)
  • Molecular Formula : C₁₀H₉ClN₂O₂S.
  • Melting point: 76.5–78.5°C .

Comparison :

  • Applications : Pyrazole-containing derivatives are prioritized in drug discovery for heterocyclic interactions, whereas bromoethoxy derivatives are tailored for alkylation reactions .

Functionalized Alkyl Chains

4-(2-(Dimethylamino)ethoxy)benzenesulfonyl chloride (CAS: 259183-86-3)
  • Molecular Formula: C₁₀H₁₄ClNO₃S.
  • Features: The dimethylamino group introduces basicity, enabling pH-dependent reactivity. Molecular weight: 263.74 g/mol .
4-(Methylsulfonyl)benzenesulfonyl chloride
  • Synthesis : Manufactured via direct sulfonation.
  • Applications : Used in industrial-scale sulfonylation due to the electron-withdrawing methylsulfonyl group .

Comparison :

  • Electronic Effects : The methylsulfonyl group strongly deactivates the benzene ring, reducing electrophilicity at the sulfonyl chloride compared to the bromoethoxy analog .

Perfluorinated Derivatives

Perfluorinated Benzenesulfonyl Chlorides (e.g., CAS: 51947-19-4)
  • Structural Features : Contain pentafluoroethyl and trifluoromethyl groups.
  • Reactivity : Extreme electronegativity increases sulfonyl chloride reactivity but reduces thermal stability .

Comparison :

  • Stability vs. Reactivity : Perfluorinated derivatives are more reactive in fluorination reactions but less stable during storage than bromoethoxy analogs .

Biological Activity

Overview

4-(2-Bromoethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry, particularly due to its reactivity and ability to modify biological targets. Its chemical structure allows it to participate in various biological processes, making it a subject of interest in drug development and biological research.

  • IUPAC Name : this compound
  • CAS Number : 167404-38-8
  • Molecular Formula : C10H10BrClO2S
  • Molecular Weight : 303.61 g/mol

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. This property allows it to interact with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that can alter their function. The specific mechanisms include:

  • Nucleophilic Substitution : The sulfonyl chloride group can react with amines and alcohols, forming sulfonamides and sulfonates, respectively.
  • Enzyme Inhibition : By modifying active sites of enzymes, this compound may inhibit their activity, which could be beneficial in therapeutic contexts.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies have shown that related sulfonyl chlorides possess antimicrobial activity against bacteria and fungi.
  • Anticancer Activity : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Sulfonamide derivatives are often investigated for their anti-inflammatory properties.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of several benzenesulfonyl chlorides, including derivatives of this compound. Results indicated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5.9 to 23.4 µM depending on the substituents present on the benzene ring .
  • Synthesis and Biological Evaluation :
    • In a synthetic study, researchers synthesized multiple analogs of sulfonyl chlorides and assessed their biological activity against Mycobacterium tuberculosis. The modifications influenced the potency of the compounds, highlighting the importance of structural variations in biological efficacy .
  • Enzyme Interaction Studies :
    • Research focused on the interaction of sulfonyl chlorides with specific enzymes showed that these compounds could effectively inhibit enzyme activity by covalently modifying active site residues. This mechanism was particularly noted in studies involving serine proteases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
This compoundAntimicrobial5.9 - 23.4
N-(4-(Benzyloxy)benzyl)-4-aminoquinolineAntitubercularVaries
Sulfonamide derivativesAnticancerVaries
Various benzenesulfonyl chloridesAnti-inflammatoryVaries

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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